Diisopentyl Phthalate-d4
Overview
Description
Diisopentyl Phthalate-d4, also known as 1,2-Benzenedicarboxylic Acid-d4 1,2-Bis (3-methylbutyl) Ester, is a deuterium-labeled phthalate ester. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling makes it particularly useful in various analytical and research applications, including mass spectrometry and nuclear magnetic resonance spectroscopy .
Mechanism of Action
Target of Action
Diisopentyl Phthalate-d4, a deuterium-labeled variant of Diisopentyl Phthalate , is primarily used as a plasticizer or additive in the production of polyvinyl chloride (PVC) . It is incorporated into drug molecules as a tracer for quantitation during the drug development process
Mode of Action
It is known that the incorporation of stable heavy isotopes of hydrogen (deuterium) into drug molecules can affect their pharmacokinetic and metabolic profiles .
Biochemical Pathways
It is known that phthalates, such as diisopentyl phthalate, can be metabolized and broken down into various compounds
Pharmacokinetics
The use of deuterium labeling has been noted to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Exposure to certain phthalates has been associated with cell death in some cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, phthalates can migrate from plastic materials to the environment, potentially affecting biological systems
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopentyl Phthalate-d4 is synthesized through the esterification of phthalic acid-d4 with isopentyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
Diisopentyl Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form phthalic acid derivatives.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alcohols and amines are used in substitution reactions.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Diisopentyl Phthalate-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of phthalates in various samples.
Environmental Science: Employed in studies to trace the environmental fate and transport of phthalates.
Biological Research: Used in metabolic studies to understand the biotransformation of phthalates in living organisms.
Pharmaceutical Research: Utilized in drug development to study the pharmacokinetics and metabolism of phthalate-containing compounds
Comparison with Similar Compounds
Similar Compounds
Di-n-butyl Phthalate: Another phthalate ester used as a plasticizer and in analytical studies.
Diethyl Phthalate: Commonly used in personal care products and as a plasticizer.
Diisobutyl Phthalate: Used in similar applications as Diisopentyl Phthalate-d4 but without deuterium labeling.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracing of phthalates are required .
Biological Activity
Diisopentyl phthalate-d4 (DPP-d4) is a deuterated form of diisopentyl phthalate (DPP), which is a member of the phthalate family widely used as plasticizers in various industrial and consumer products. Understanding the biological activity of DPP-d4 is crucial due to its implications for human health and environmental safety.
Property | Value |
---|---|
CAS Number | 93952-13-7 |
Molecular Formula | C24H34D4O4 |
Molecular Weight | 394.58 g/mol |
Density | 0.991 g/mL at 25°C |
Boiling Point | 384°C |
Melting Point | -50°C |
Flash Point | 405°F |
Biological Activity Overview
Phthalates, including DPP-d4, are known for their endocrine-disrupting properties, which can lead to various health issues. This section discusses the biological activity of DPP-d4 based on available research findings.
Toxicological Effects
-
Absorption and Metabolism :
- DPP-d4 is rapidly absorbed through the gastrointestinal tract, with bioavailability assessed at nearly 100% for oral exposure in both adults and children. However, dermal absorption remains low (2-4%) .
- The primary metabolic pathway involves conversion to monoesters, which are responsible for many biological effects, including endocrine disruption .
- Endocrine Disruption :
- Toxicity Profiles :
Case Studies
Several case studies have explored the effects of phthalates on biological systems:
-
Case Study on Reproductive Health :
A study involving pregnant Wistar rats treated with DPP showed significant behavioral changes in male offspring, suggesting that exposure during critical developmental windows can lead to long-term reproductive health issues . The study measured gene expression related to hormone receptors, revealing alterations linked to exposure levels. -
Cumulative Risk Assessment :
Research integrating exposure data with toxicological profiles indicated that cumulative exposure to phthalates like DPP could elevate risks for reproductive toxicity due to their action as PPARα agonists, which have been associated with liver tumors in rodent models but not in humans .
Summary of Findings
The biological activity of this compound highlights significant concerns regarding its use and exposure:
- Endocrine Disruption : Evidence supports its role as an endocrine disruptor, particularly affecting male reproductive health.
- Toxicity Levels : While acute toxicity is low, chronic exposure poses risks for liver toxicity and developmental effects.
- Regulatory Implications : Given its widespread use in consumer products, there are ongoing discussions regarding regulatory measures to limit exposure, especially among vulnerable populations such as pregnant women and children.
Properties
IUPAC Name |
bis(3-methylbutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-13(2)9-11-21-17(19)15-7-5-6-8-16(15)18(20)22-12-10-14(3)4/h5-8,13-14H,9-12H2,1-4H3/i5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANBFCARANRIKJ-KDWZCNHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCC(C)C)C(=O)OCCC(C)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747690 | |
Record name | Bis(3-methylbutyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346597-80-5 | |
Record name | Bis(3-methylbutyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.